molecular formula C5H11NO B586558 erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) CAS No. 149420-97-3

erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Cat. No.: B586558
CAS No.: 149420-97-3
M. Wt: 101.149
InChI Key: OBFFLNVYKSXULV-CRCLSJGQSA-N
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Description

Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound with a complex structure. It is a derivative of pentitol, a type of sugar alcohol, and contains an amino group and an anhydro bridge. This compound is known for its stability at room temperature and is typically found as a white or off-white solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves multiple steps, starting from a suitable pentitol precursor

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with specific molecular targets. The amino group and anhydro bridge play crucial roles in its reactivity and interactions. The compound may act on various pathways, depending on its application, such as inhibiting enzymes or interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to its specific structural features, such as the position of the amino group and the anhydro bridge.

Properties

CAS No.

149420-97-3

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

(2S,3R)-2-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

OBFFLNVYKSXULV-CRCLSJGQSA-N

SMILES

CC1C(CCO1)N

Synonyms

erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Origin of Product

United States

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